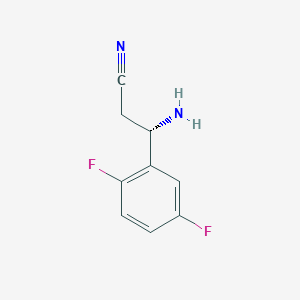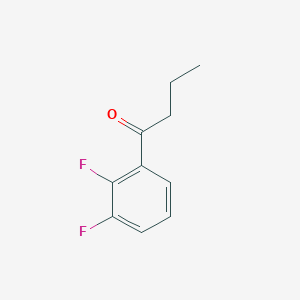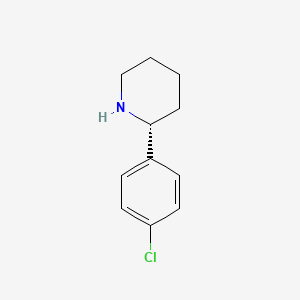
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H5F3IN3. This compound features a pyrimidine ring substituted with iodine, methyl, and trifluoromethyl groups, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of halogenation reactions where iodine is introduced to the pyrimidine ring, followed by methylation and trifluoromethylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine .
Scientific Research Applications
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with different substitution positions.
Uniqueness
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both iodine and trifluoromethyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3IN3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(11)13-5(12-2)6(7,8)9/h1H3,(H2,11,12,13) |
InChI Key |
XYQSXCSQYIFUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
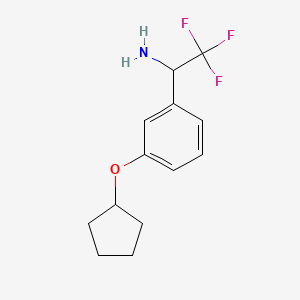
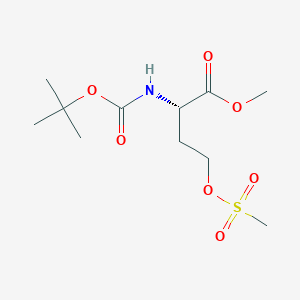
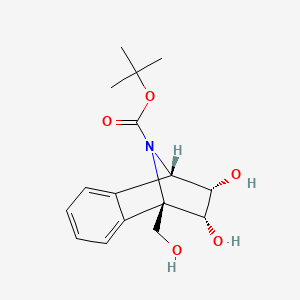
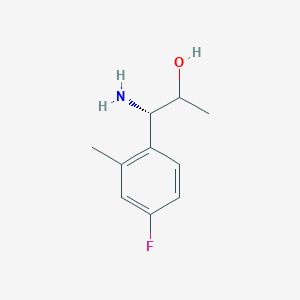
![Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046361.png)
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
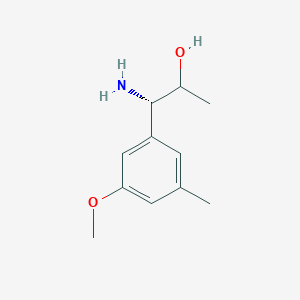
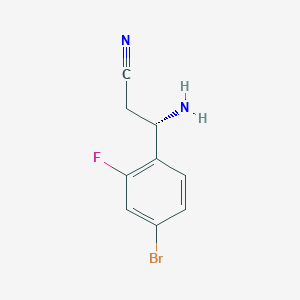
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
